2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine
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Overview
Description
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a sulfonyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine typically involves multiple steps:
Formation of the 3,5-dimethyl-1,2-oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,5-dimethyl-2-nitropropene and ethyl oxalate under basic conditions.
Sulfonylation of the oxazole ring: The oxazole ring is then sulfonylated using a sulfonyl chloride derivative in the presence of a base like triethylamine.
Piperidine ring formation: The sulfonylated oxazole is reacted with a piperidine derivative to form the piperidine ring.
Attachment of the pyrazine ring: Finally, the piperidine derivative is coupled with a pyrazine ring through an ether linkage, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including potential therapeutic agents.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The oxazole and pyrazine rings can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- **1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[(2S,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-2-({methyl[4-(trifluoromethyl)benzyl]amino}methyl)-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl]urea
- **3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-({(7S,8R)-10-[(2R)-1-hydroxy-2-propanyl]-8-methyl-11-oxo-5,7,8,9,10,11-hexahydrodibenzo[g,i][1,5]oxazacycloundecin-7-yl}methyl)-1-methylurea
Uniqueness
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the sulfonyl and oxazole groups allows for versatile chemical reactivity and strong interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3,5-dimethyl-4-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10-14(11(2)22-17-10)23(19,20)18-7-3-4-12(9-18)21-13-8-15-5-6-16-13/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTNZTXOITVITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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